molecular formula C10H13ClN2O B1489156 2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol CAS No. 1492159-40-6

2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol

Cat. No. B1489156
CAS RN: 1492159-40-6
M. Wt: 212.67 g/mol
InChI Key: YTJWSYKBCCNTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4O.2ClH/c1-5-2-7 (13)11-8 (10-5)12-3-6 (9)4-12;;/h2,6H,3-4,9H2,1H3, (H,10,11,13);2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 212.67 g/mol.

Scientific Research Applications

Accelerator Mass Spectrometry in Pharmacokinetics

  • Accelerator Mass Spectrometry (AMS) has been employed to analyze samples in human mass balance and metabolism studies. For instance, a study used AMS to analyze plasma, urine, and feces samples from subjects administered nanoCurie doses of a farnesyl transferase inhibitor, demonstrating its utility in human phase I studies for administering significantly lower radioactive doses than conventional studies (Garner et al., 2002).

Treatment of Skin Diseases

  • Specific chlorophenyl compounds have been used in the treatment of skin diseases, including viral etiology conditions such as herpes simplex and aphthae of the mucosa. One study noted rapid subsidence of pathological symptoms and a marked reduction in disease duration (Wąsik et al., 1983).

Pharmacokinetics in Renal Failure

  • Studies have explored the pharmacokinetics of specific compounds, such as carumonam, in individuals with renal failure. These studies help in understanding the drug's behavior in the body and formulating appropriate dose recommendations based on kidney function (Koeppe et al., 1987).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[(3-aminoazetidin-1-yl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-1-2-10(14)7(3-8)4-13-5-9(12)6-13/h1-3,9,14H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJWSYKBCCNTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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